Peptide tyrosine phenylalanine

Description

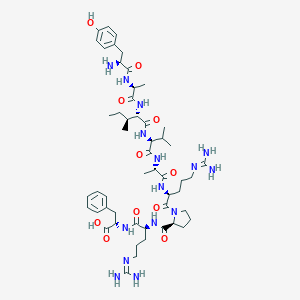

Structure

2D Structure

Properties

CAS No. |

144527-25-3 |

|---|---|

Molecular Formula |

C52H81N15O11 |

Molecular Weight |

1092.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C52H81N15O11/c1-7-29(4)41(66-43(70)31(6)60-44(71)35(53)26-33-19-21-34(68)22-20-33)48(75)65-40(28(2)3)47(74)61-30(5)42(69)63-37(17-12-24-59-52(56)57)49(76)67-25-13-18-39(67)46(73)62-36(16-11-23-58-51(54)55)45(72)64-38(50(77)78)27-32-14-9-8-10-15-32/h8-10,14-15,19-22,28-31,35-41,68H,7,11-13,16-18,23-27,53H2,1-6H3,(H,60,71)(H,61,74)(H,62,73)(H,63,69)(H,64,72)(H,65,75)(H,66,70)(H,77,78)(H4,54,55,58)(H4,56,57,59)/t29-,30-,31-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |

InChI Key |

BDUCNKVXJBDQDF-NKDPYFLXSA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |

Other CAS No. |

144527-25-3 |

sequence |

YAIVARPRF |

Synonyms |

peptide tyrosine phenylalanine Tyr-Ala-Ile-Val-Ala-Arg-Pro-Arg-Phe tyrosyl-alanyl-isoleucyl-valyl-alanyl-arginyl-prolyl-arginyl-phenylalanine |

Origin of Product |

United States |

Discovery, Isolation, and Characterization of Peptide Tyrosine Phenylalanine Pyf

Methodologies for Neuropeptide Isolation from Biological Sources

The isolation of neuropeptides from biological tissues is a meticulous process that involves several key stages to ensure the purification of the target molecule in its bioactive form. A general workflow for neuropeptide isolation from a biological source like the squid brain includes initial extraction, followed by chromatographic separation and purification.

Initial Extraction: The primary step involves the homogenization of the brain tissue in an acidic environment to inhibit enzymatic degradation of the peptides. This is often followed by centrifugation to separate the soluble peptide-containing supernatant from the insoluble cellular debris.

Chromatographic Separation and Purification: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in peptide purification. A common approach is to use reversed-phase HPLC (RP-HPLC), where the peptide extract is passed through a column containing a nonpolar stationary phase. The peptides are then eluted with a gradient of an organic solvent, which separates them based on their hydrophobicity. The fractions are collected, and those containing the peptide of interest are identified, often through immunoassays if an antibody is available, and then subjected to further rounds of purification using different chromatographic principles until a pure peptide is obtained.

A summary of common techniques used in neuropeptide isolation is presented in the table below.

| Technique | Principle | Purpose in Neuropeptide Isolation |

| Homogenization | Mechanical disruption of tissues | To release intracellular contents, including neuropeptides. |

| Centrifugation | Separation based on density | To remove cellular debris from the soluble peptide extract. |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity | To purify the target neuropeptide from a complex mixture of other peptides and proteins. |

| Immunoassay | Detection using specific antibodies | To identify fractions containing the neuropeptide of interest during the purification process. |

Sequence Elucidation and Initial Characterization of PYF

The isolated PYF from Loligo vulgaris was characterized as a novel nonapeptide, meaning it is composed of nine amino acid residues. cambridge.orgresearchgate.net The precise sequence of amino acids was determined to be:

Tyr-Ala-Ile-Val-Ala-Arg-Pro-Arg-Phe-NH₂

This is represented by the one-letter code YAIVARPRFamide . The "amide" at the C-terminus indicates that the terminal carboxyl group is amidated, a common post-translational modification in neuropeptides that often confers resistance to degradation and is crucial for biological activity.

Initial characterization of PYF suggested that it might be a truncated, yet receptor-active, variant of a larger neuropeptide, specifically a member of the Neuropeptide F (NPF) family. cambridge.orgresearchgate.net This hypothesis was based on the significant sequence homology of PYF with the C-terminal region of NPFs from various species. cambridge.orgresearchgate.net It has been proposed that PYF could be generated through a unique processing mechanism involving the specific cleavage between two tyrosine residues in a precursor squid NPF molecule. cambridge.orgresearchgate.net

Homology and Evolutionary Context of PYF within Neuropeptide Families

PYF exhibits marked homology with the C-terminal nonapeptides of the Pancreatic Polypeptide (PP) and Neuropeptide F (NPF) families. cambridge.orgresearchgate.net NPFs are a group of neuropeptides found in invertebrates that are considered to be the evolutionary counterparts of the vertebrate Neuropeptide Y (NPY) superfamily. nih.gov The NPY superfamily in vertebrates includes NPY, Peptide YY (PYY), and Pancreatic Polypeptide (PP), which are involved in a wide range of physiological processes.

The discovery of NPF in the parasitic flatworm Moniezia expansa was the first identification of a member of this family in an invertebrate. nih.gov Subsequent research has identified NPF-related peptides in numerous other invertebrate species. The invertebrate NPFs and vertebrate NPYs are believed to have evolved from a common ancestral gene. nih.gov

The sequence of PYF from Loligo vulgaris aligns with the conserved C-terminal region of NPFs, which is crucial for their biological activity. This shared structural feature suggests that PYF may have similar physiological roles to other members of the NPF/NPY superfamily. The table below illustrates the sequence similarity between squid PYF and the C-terminal region of human Neuropeptide Y.

| Peptide | C-Terminal Amino Acid Sequence |

| Squid PYF | Y A I V A R P R F |

| Human NPY | ... S K Y Y S A L R H Y I N L I T R Q R Y |

This homology underscores the ancient evolutionary origins of this neuropeptide family and highlights the conservation of key structural motifs across diverse animal phyla.

Biosynthesis and Metabolic Pathways of Tyrosine and Phenylalanine in Peptide Systems

De Novo Biosynthesis of Phenylalanine and Tyrosine

The primary route for the synthesis of phenylalanine and tyrosine is the shikimate pathway, a seven-step metabolic sequence that is notably absent in mammals. wikipedia.orgnih.gov This pathway converts simple carbohydrate precursors into chorismate, a pivotal branch-point intermediate for the synthesis of all three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. nih.govnih.gov

Shikimate Pathway and Chorismate as Precursors

The shikimate pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), products of glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively. nih.govyoutube.com This initial reaction is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. youtube.com The subsequent six enzymatic steps lead to the formation of chorismate. youtube.comwikipedia.org

Chorismate stands as the final product of the shikimate pathway and the critical precursor for the synthesis of phenylalanine and tyrosine. nih.govnih.gov Its strategic position allows for the regulation of carbon flow into primary and secondary metabolism. nih.gov The conversion of 5-enolpyruvylshikimate-3-phosphate (EPSP) to chorismate is catalyzed by chorismate synthase, the final enzyme in the pathway. wikipedia.orgwikipedia.org

Key Enzymes of the Shikimate Pathway

| Enzyme | Function |

|---|---|

| 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase | Catalyzes the initial condensation of PEP and E4P. youtube.com |

| 3-dehydroquinate (B1236863) synthase | Converts DAHP to 3-dehydroquinate. youtube.com |

| 3-dehydroquinate dehydratase | Catalyzes the dehydration of 3-dehydroquinate to 3-dehydroshikimate. wikipedia.org |

| Shikimate dehydrogenase | Reduces 3-dehydroshikimate to shikimate. wikipedia.org |

| Shikimate kinase | Phosphorylates shikimate to form shikimate 3-phosphate. wikipedia.orgyoutube.com |

| 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase | Couples shikimate 3-phosphate with another molecule of PEP to form EPSP. wikipedia.org |

| Chorismate synthase | Catalyzes the final step, converting EPSP to chorismate. wikipedia.orgwikipedia.org |

Branching Pathways to Phenylalanine and Tyrosine

From chorismate, the metabolic path diverges to produce phenylalanine and tyrosine. nih.gov A key enzyme in this divergence is chorismate mutase, which catalyzes the Claisen rearrangement of chorismate to prephenate. wikipedia.orgnih.gov

In many microorganisms, the pathway to phenylalanine proceeds via phenylpyruvate. nih.gov Prephenate is converted to phenylpyruvate by prephenate dehydratase, and a subsequent transamination reaction yields phenylalanine. frontiersin.org In plants, the predominant route to phenylalanine is through arogenate. nih.govfrontiersin.org Prephenate is first transaminated to arogenate by prephenate aminotransferase, and then arogenate dehydratase catalyzes the dehydration and decarboxylation of arogenate to produce phenylalanine. frontiersin.org

The biosynthesis of tyrosine also follows two primary routes originating from prephenate. researchgate.net In many microbes, prephenate is converted to 4-hydroxyphenylpyruvate by prephenate dehydrogenase, which is then transaminated to form tyrosine. youtube.comresearchgate.net In plants and some bacteria, the arogenate pathway is more common for tyrosine synthesis as well. researchgate.net Here, prephenate is converted to arogenate, which is then dehydrogenated and decarboxylated by arogenate dehydrogenase to yield tyrosine. youtube.comresearchgate.net

Enzymatic Conversions Involving Tyrosine and Phenylalanine Residues

Once incorporated into peptides or as free amino acids, tyrosine and phenylalanine can undergo further enzymatic modifications, leading to a diverse range of compounds with various biological activities.

Tyrosine Phenol (B47542) Lyase Activity in Tyrosine Synthesis

Tyrosine phenol-lyase (TPL), also known as β-tyrosinase, is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible α,β-elimination of L-tyrosine to phenol, pyruvate, and ammonia. ebi.ac.ukjst.go.jp This enzyme is found in various bacteria. jst.go.jp The reverse reaction, the synthesis of L-tyrosine from phenol, pyruvate, and ammonia, is of significant interest for biotechnological applications. finechemicals.com.cnresearchgate.net The catalytic mechanism involves the formation of an external aldimine with the substrate, followed by proton abstraction and subsequent elimination of the phenol group. nih.govnih.gov

Phenylalanine Ammonia-Lyase (PAL) and Cinnamic Acid Hydroxylase Pathways

Phenylalanine ammonia-lyase (PAL) is a crucial enzyme that channels phenylalanine from primary metabolism into the phenylpropanoid secondary metabolic pathway in plants and some fungi. wikipedia.orgrsc.org PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. wikipedia.orgbrainkart.com This reaction is the committed step for the biosynthesis of a vast array of phenylpropanoid compounds, including flavonoids, lignins, and stilbenes. wikipedia.orgagrometodos.com In some monocots, PAL can also exhibit tyrosine ammonia-lyase (TAL) activity, converting L-tyrosine to p-coumaric acid. nih.gov

Following the action of PAL, trans-cinnamic acid is often hydroxylated by cinnamic acid 4-hydroxylase (C4H), a cytochrome P450 monooxygenase. plos.orgresearchgate.net This enzyme introduces a hydroxyl group at the para-position of the aromatic ring, converting cinnamic acid to p-coumaric acid. plos.org This hydroxylation is a key step in the biosynthesis of many phenylpropanoids. researchgate.net The activity of PAL can be subject to feedback inhibition by its product, cinnamic acid, and other downstream metabolites, indicating a tight regulation of the phenylpropanoid pathway. nih.govunc.edu

Enzymes in Phenylalanine and Tyrosine Conversion

| Enzyme | Abbreviation | Function |

|---|---|---|

| Tyrosine Phenol-Lyase | TPL | Catalyzes the reversible conversion of L-tyrosine to phenol, pyruvate, and ammonia. ebi.ac.ukjst.go.jp |

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. wikipedia.orgbrainkart.com |

| Cinnamic Acid 4-Hydroxylase | C4H | Hydroxylates trans-cinnamic acid to produce p-coumaric acid. plos.orgresearchgate.net |

| Tyrosine Aminotransferase | TAT | Catalyzes the transamination of tyrosine to 4-hydroxyphenylpyruvate. wikipedia.orgyoutube.com |

Tyrosine Aminotransferase Activity

Tyrosine aminotransferase (TAT), also known as tyrosine transaminase, is a PLP-dependent enzyme that catalyzes the first step in the catabolism of tyrosine. wikipedia.orgyoutube.com It transfers the amino group from tyrosine to α-ketoglutarate, producing 4-hydroxyphenylpyruvate and glutamate. wikipedia.org This reaction is the rate-limiting step in tyrosine degradation. wikipedia.org TAT is primarily found in the liver of mammals and plays a crucial role in amino acid metabolism. wikipedia.orgdavuniversity.org While its primary role is catabolic, the reversible nature of the transamination reaction means it can also be involved in the synthesis of tyrosine from 4-hydroxyphenylpyruvate if a suitable amino donor is available. nih.gov

Tyrosinase-Catalyzed Peptide Modification and Stapling

Tyrosinase, a copper-containing enzyme, plays a pivotal role in the modification of peptides containing tyrosine residues. nih.gov This enzyme catalyzes the oxidation of the phenol side chain of tyrosine to a highly reactive o-quinone. nih.govslideshare.net This enzymatic conversion is the foundational step for several peptide modification and stapling strategies, enhancing their structural stability and biological activity.

The process begins with the tyrosinase-mediated hydroxylation of a monophenol (like the tyrosine side chain) to an o-diphenol, which is then further oxidized to an o-quinone. nih.gov These quinones are electrophilic and can react with nucleophilic groups present on other amino acid side chains within the peptide. acs.org This reactivity allows for the formation of covalent cross-links, effectively "stapling" different parts of the peptide chain together.

One notable application of this is in the side-chain to side-chain coupling of p-amino phenylalanine and tyrosine residues. cutm.ac.insigmaaldrich.comtandfonline.com This enzymatic stapling proceeds under mild conditions and is compatible with various amino acid side chains. cutm.ac.insigmaaldrich.com The resulting stapled peptides have been shown to exhibit enhanced serum stability, a higher degree of helicity, and improved binding affinity to their targets compared to their linear counterparts. cutm.ac.inresearchgate.net

Furthermore, tyrosinase can be employed in chemoenzymatic cascades for peptide ligation. veeprho.compharmaguideline.com In this approach, tyrosinase converts an N-terminal tyrosine residue to L-3,4-dihydroxyphenylalanine (L-DOPA). veeprho.compharmaguideline.com The newly formed DOPA residue provides the necessary functionality for subsequent chemical reactions, such as the Pictet-Spengler reaction, to ligate other molecules, including fluorescent tags or other peptides. veeprho.compharmaguideline.com

The table below summarizes key aspects of tyrosinase-catalyzed peptide modifications.

| Modification Type | Enzyme | Reactive Species | Key Outcome | Reference |

| Cross-linking | Tyrosinase | o-quinone | Formation of covalent bonds between peptide chains. | acs.orgencyclopedia.pub |

| Peptide Stapling | Tyrosinase | o-quinone | Intramolecular linkage of amino acid side chains, enhancing stability. | cutm.ac.insigmaaldrich.comresearchgate.net |

| Peptide Ligation | Tyrosinase | L-DOPA | Enables the coupling of other molecules to the peptide. | veeprho.compharmaguideline.com |

Catabolism and Degradation Pathways of Aromatic Amino Acid Peptides

The breakdown of peptides containing aromatic amino acids like tyrosine and phenylalanine is a complex process involving both general and specific degradation pathways. These pathways are crucial for amino acid recycling and maintaining cellular homeostasis.

General Mechanisms of Peptide Degradation

Peptide degradation can occur through two primary mechanisms: chemical and enzymatic degradation.

Chemical Degradation involves the alteration of a peptide's structure through non-enzymatic processes. encyclopedia.pub These can include:

Hydrolysis: The cleavage of peptide bonds by water, a process that can be accelerated by extremes in pH. sigmaaldrich.comveeprho.com

Oxidation: The modification of certain amino acid residues, such as the aromatic rings of tyrosine and phenylalanine, by reactive oxygen species. veeprho.comresearchgate.net

Deamidation: The removal of an amide group from the side chains of asparagine or glutamine, which can alter the peptide's structure and function. sigmaaldrich.comnih.gov

Racemization: The conversion of L-amino acids to a mixture of L- and D-isomers, potentially rendering the peptide biologically inactive. sigmaaldrich.comveeprho.com

Physical Instability can also lead to peptide degradation through non-covalent changes, such as denaturation (loss of native structure), adsorption to surfaces, and aggregation. veeprho.comencyclopedia.pub

Enzymatic Degradation is the primary route for peptide catabolism in biological systems and is carried out by proteases. wikipedia.org These enzymes catalyze the hydrolysis of peptide bonds. Proteases are broadly classified into:

Endopeptidases: These enzymes, including pepsin, trypsin, and chymotrypsin, cleave peptide bonds within the interior of the peptide chain. nih.govwikipedia.org

Exopeptidases: This class includes aminopeptidases and carboxypeptidases, which cleave amino acids from the N-terminus and C-terminus of the peptide, respectively. tandfonline.comwikipedia.org

The susceptibility of a peptide to proteolytic degradation is influenced by its amino acid sequence, secondary structure, and terminal modifications. tandfonline.com

Specific Degradation of Tyrosine and Phenylalanine Residues

The catabolism of phenylalanine and tyrosine residues, whether as free amino acids or within a peptide, follows a specific and interconnected pathway primarily occurring in the liver. pharmaguideline.comdavuniversity.org

The degradation process begins with the conversion of phenylalanine to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase. davuniversity.orgsmpdb.ca This is an irreversible hydroxylation step. davuniversity.org From this point, the metabolic pathways of both amino acids converge. davuniversity.orgslideshare.net

The subsequent steps in the degradation of tyrosine are as follows:

Transamination: Tyrosine is converted to p-hydroxyphenylpyruvate by the enzyme tyrosine transaminase. cutm.ac.indavuniversity.org

Oxidation and Decarboxylation: p-Hydroxyphenylpyruvate is then converted to homogentisate (B1232598) by p-hydroxyphenylpyruvate hydroxylase. cutm.ac.inpharmaguideline.com

Ring Cleavage: The aromatic ring of homogentisate is opened by homogentisate oxidase to form 4-maleylacetoacetate (B1238811). cutm.ac.inslideshare.net

Isomerization: 4-maleylacetoacetate is isomerized to 4-fumarylacetoacetate by maleylacetoacetate isomerase. cutm.ac.in

Hydrolysis: Finally, 4-fumarylacetoacetate is cleaved by fumarylacetoacetate hydrolase to yield fumarate (B1241708) and acetoacetate. smpdb.cayoutube.com

The table below outlines the key enzymatic steps in the degradation of phenylalanine and tyrosine.

| Step | Substrate | Enzyme | Product | Reference |

| 1 | Phenylalanine | Phenylalanine hydroxylase | Tyrosine | davuniversity.orgsmpdb.ca |

| 2 | Tyrosine | Tyrosine transaminase | p-Hydroxyphenylpyruvate | cutm.ac.indavuniversity.org |

| 3 | p-Hydroxyphenylpyruvate | p-Hydroxyphenylpyruvate hydroxylase | Homogentisate | cutm.ac.inpharmaguideline.com |

| 4 | Homogentisate | Homogentisate oxidase | 4-Maleylacetoacetate | cutm.ac.inslideshare.net |

| 5 | 4-Maleylacetoacetate | Maleylacetoacetate isomerase | 4-Fumarylacetoacetate | cutm.ac.in |

| 6 | 4-Fumarylacetoacetate | Fumarylacetoacetate hydrolase | Fumarate and Acetoacetate | smpdb.cayoutube.com |

Metabolic Byproducts and Their Biological Significance

The catabolism of phenylalanine and tyrosine culminates in the production of two key metabolic intermediates: fumarate and acetoacetate. smpdb.cayoutube.com These molecules play significant roles in central metabolic pathways.

Fumarate: This is an intermediate of the citric acid cycle (Krebs cycle). Its production from tyrosine and phenylalanine catabolism means these amino acids are glucogenic , as fumarate can be converted to malate, then oxaloacetate, which is a precursor for gluconeogenesis (the synthesis of glucose). davuniversity.orgyoutube.com

Acetoacetate: This is one of the three ketone bodies. Its formation classifies tyrosine and phenylalanine as ketogenic amino acids. davuniversity.orgyoutube.com Acetoacetate can be converted to acetyl-CoA, which can be used as a fuel source in the citric acid cycle or for the synthesis of fatty acids and cholesterol.

Therefore, the degradation of peptides containing tyrosine and phenylalanine provides the body with precursors for both glucose and fat synthesis, highlighting their importance in energy metabolism. davuniversity.orgslideshare.net Under normal physiological conditions, these pathways are tightly regulated to meet the body's energetic demands.

Structural Analysis and Conformation of Peptides Containing Tyrosine and Phenylalanine

Spectroscopic Methodologies for Peptide Conformation Elucidation

Spectroscopic techniques provide powerful tools for probing the conformational landscape of peptides in various environments. nih.gov Methods such as Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD) are particularly adept at revealing detailed structural information, including the nature of aromatic interactions and the secondary structure of the peptide backbone.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the detailed structural analysis of peptides in solution. benthamdirect.com It provides atomic-resolution information on peptide conformation and dynamics, and is especially powerful for characterizing interactions between aromatic residues.

In peptides designed to form specific structures like β-hairpins, NMR studies have revealed that interactions between tyrosine and phenylalanine residues across the β-sheet are common. acs.org These interactions often favor a "T-shaped" arrangement of the aromatic rings. acs.org A key indicator of such proximity is the observation of upfield chemical shifts for specific aromatic protons, a consequence of ring current effects from the neighboring aromatic ring. acs.org The temperature dependence of these chemical shifts can further elucidate the stability of these interactions. acs.org

Solid-state NMR spectroscopy, coupled with quantum chemical calculations, has also been employed to investigate phenylalanine and tyrosine residues within dipeptides. illinois.edu These studies have shown that the chemical shifts of the aromatic Cγ carbons are sensitive to the local electrostatic environment, which is influenced by the peptide's conformation. illinois.edu A significant correlation has been observed between the atomic charge on Cγ and its chemical shift, indicating that electrostatic field effects play a dominant role in the shielding of these carbon atoms. illinois.edu

Table 1: Representative ¹H NMR Chemical Shift Ranges for Aromatic Protons in Peptides

| Proton Type | Typical Chemical Shift Range (ppm) | Factors Influencing Shift |

|---|---|---|

| Phenylalanine (Phe) aromatic protons | 7.20 - 7.40 | Proximity to other aromatic rings (ring current effects), solvent exposure, hydrogen bonding. |

| Tyrosine (Tyr) aromatic protons | 6.70 - 7.20 | Proximity to other aromatic rings, ionization state of the hydroxyl group, solvent exposure. |

| Amide protons (general) | 7.50 - 8.50 | Hydrogen bonding, secondary structure (α-helix vs. β-sheet), solvent accessibility. |

Note: These are general ranges and can vary significantly based on the specific peptide sequence, conformation, and experimental conditions.

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. nih.govresearchgate.net VCD is highly sensitive to the secondary structure of peptides, providing distinct spectral signatures for conformations such as α-helices, β-sheets, and disordered structures. nih.govcas.cz

The amide I (primarily C=O stretching) and amide II (C-N stretching and N-H bending) vibrational bands are particularly informative in VCD spectroscopy. nih.gov For instance, α-helical structures typically exhibit a characteristic positive VCD couplet in the amide I region, while β-sheets and unordered conformations often show a negative couplet. researchgate.net This sensitivity allows for the qualitative and quantitative analysis of peptide secondary structure content. nih.gov

The interpretation of VCD spectra is often aided by theoretical calculations. By simulating the VCD spectra for different peptide conformations, a direct comparison with experimental data can be made, allowing for the validation of predicted structures. cas.cz The general coupled oscillator (GCO) model is one approach used to analyze the origin of VCD signals, providing insights into what determines the signs and intensities of the observed bands. nih.gov Studies on model peptides have demonstrated that the VCD features are predominantly governed by the chirality and conformation of the peptide backbone rather than the specific amino acid sequence. aip.org

Table 2: Characteristic VCD Signatures for Common Peptide Secondary Structures in the Amide I Region

| Secondary Structure | Approximate Wavenumber (cm⁻¹) | Expected VCD Signal Pattern |

|---|---|---|

| α-Helix | 1650 - 1660 | Positive couplet (+/-) |

| β-Sheet | 1620 - 1640 | Negative band or weak couplet |

| 3₁₀-Helix | 1660 - 1670 | Similar sign pattern to α-helix but with different intensity |

| Unordered/Random Coil | 1640 - 1650 | Negative couplet or broad negative band |

Note: The exact positions and intensities of VCD bands can be influenced by the solvent, temperature, and specific peptide sequence.

Aromatic Interactions within Peptide Architectures

Pi-Stacking and Face-to-Edge Interactions of Aromatic Rings

The delocalized π-electrons of the aromatic rings of tyrosine and phenylalanine facilitate π-stacking interactions. These can occur in several geometries, with the most common in proteins being the T-shaped (edge-to-face) and parallel-displaced (offset-stacked) orientations. semanticscholar.orgcolostate.edu True face-to-face stacking is generally disfavored due to electrostatic repulsion between the electron clouds. colostate.edu

Computational studies involving molecular dynamics simulations have been used to calculate the potential of mean force for interactions between pairs of aromatic amino acids, revealing the energetic landscape of these interactions in different solvents. researchgate.netnih.gov

Preferred Geometries of Aromatic Interactions:

| Interaction Pair | Preferred Geometry | Energetic Favorability (kcal/mol) |

|---|---|---|

| Phenylalanine-Phenylalanine | Parallel-displaced | ~0.5-0.75 more stable than T-shaped semanticscholar.org |

| Tyrosine-Tyrosine | T-shaped (especially at the protein surface) nih.gov | - |

| Phenylalanine-Tyrosine | Parallel-displaced | - |

The competition between stacked and T-shaped geometries is influenced by the surrounding environment and the constraints imposed by the peptide backbone. researchgate.netnih.gov For instance, short distances between the alpha-carbons of the interacting residues tend to favor stacked arrangements, while larger distances favor T-shaped geometries. nih.gov

Influence of Aromatic Residues on Peptide Secondary Structures

The presence of tyrosine and phenylalanine residues can significantly influence the propensity of a peptide to adopt specific secondary structures, such as α-helices and β-sheets.

In α-helices, aromatic interactions between residues at the i and i+4 positions can stabilize the helical conformation. nih.govnih.gov Studies on alanine-based helical peptides have shown that interactions between phenylalanine and other residues like lysine, or between tyrosine and leucine (B10760876) or valine, at these positions provide a stabilizing energy of approximately -0.10 to -0.18 kcal/mol. nih.govresearchgate.net The stabilizing effect of a phenylalanine-phenylalanine interaction at an i, i+4 spacing has been quantified to be around -0.27 kcal/mol at internal positions of the helix. nih.gov

In the context of β-sheets, aromatic interactions, particularly π-stacking, between residues on adjacent strands can contribute to the stability of the sheet structure. nih.gov The substitution of phenylalanine with tyrosine can sometimes disrupt fibrillization, suggesting that the specific nature of the aromatic ring and its interactions are critical. nih.gov The electronic properties of the aromatic ring, influenced by substituents like the hydroxyl group of tyrosine, can alter the preferred stacking geometry and thus affect the propensity for β-sheet formation and aggregation. nih.gov

Role of Tyrosine's Hydroxyl Group in Intermolecular Interactions

Unlike phenylalanine, tyrosine possesses a reactive hydroxyl group on its phenolic ring, which significantly expands its capacity for intermolecular interactions. russelllab.org This hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to form hydrogen bonds with other amino acid side chains, the peptide backbone, or solvent molecules. nih.govresearchgate.net

The contribution of these hydrogen bonds to protein and peptide stability has been quantified through mutational studies where tyrosine is replaced by phenylalanine. The average decrease in stability upon removing a hydrogen-bonding tyrosine is approximately 2.0 (±1.0) kcal/mol. researchgate.netnih.gov Even when not forming an intramolecular hydrogen bond, the tyrosine hydroxyl group can still contribute favorably to stability, with an average contribution of 0.4 (±0.6) kcal/mol. researchgate.netnih.gov

Contribution of Tyrosine's Hydroxyl Group to Stability:

| Condition of Tyrosine -OH | Average Change in Stability upon Tyr to Phe Mutation (kcal/mol) |

|---|---|

| Forms intramolecular hydrogen bond | -2.0 (±1.0) researchgate.netnih.gov |

| Does not form intramolecular hydrogen bond | -0.4 (±0.6) researchgate.netnih.gov |

This demonstrates that the polar interactions mediated by the hydroxyl group are energetically significant and play a crucial role in the structural integrity of peptides and proteins.

Structural Motifs and Assembly Mechanisms in Tyrosine-Rich Peptides

Peptides rich in tyrosine, often in combination with other aromatic residues like phenylalanine, are known to self-assemble into a variety of well-defined nanostructures. nih.govelsevierpure.com The interplay of π-π stacking, hydrogen bonding from the tyrosine hydroxyl group, and hydrophobic interactions drives the assembly process. nih.gov

For example, tripeptides composed of tyrosine, phenylalanine, and aspartic acid have been shown to form distinct assembled structures, including needle-like crystalline fibers and nanofibrils, depending on the amino acid sequence. nih.gov The diphenylalanine (FF) motif, a core recognition motif in amyloid-β peptides, is known for its ability to form highly stable nanotubes and other nanostructures driven by strong π-π stacking interactions. nih.govnih.gov The incorporation of tyrosine into such sequences introduces hydrogen bonding capabilities that can modulate the assembly process, leading to different morphologies. nih.gov

A notable structural motif involving tyrosine is the "tyrosine corner," where a tyrosine residue near the end of an antiparallel β-strand forms a hydrogen bond between its phenolic -OH group and the backbone amide of a nearby residue. This interaction can act as a nucleus for folding and stabilize the resulting structure. nih.gov The self-assembly of these peptides often follows a hierarchical process, starting with the formation of primary structures like β-sheets, which then associate into higher-order assemblies such as fibrils, ribbons, or sheets. acs.org

Tyrosine-Rich Peptides as Platforms for Assembly and Material Synthesis

Tyrosine-rich peptides have emerged as significant building blocks in the field of materials science due to their intrinsic ability to self-assemble into well-ordered nanostructures. The unique chemical properties of the tyrosine residue, particularly its phenolic side chain, play a crucial role in directing the assembly of these peptides into functional materials with potential applications in various technological and biomedical fields.

The self-assembly of peptides containing tyrosine is largely governed by a combination of non-covalent interactions. The aromatic ring of the tyrosine side chain facilitates π–π stacking interactions, which are a primary driving force for the organization of peptide monomers into supramolecular structures. nih.govelsevierpure.comresearchgate.net This is a key factor in the formation of stable and ordered assemblies. In addition to π–π stacking, the hydroxyl group of the phenolic side chain can participate in hydrogen bonding, further stabilizing the resulting nanostructures. The interplay of these interactions, along with hydrophobic effects, dictates the final morphology of the assembled material.

Researchers have demonstrated that by strategically designing the amino acid sequence of short peptides with a high content of tyrosine, it is possible to control the self-assembly process to form a variety of nanostructures. These include nanofibers, nanosheets, and hydrogels. For instance, peptides with repeating tyrosine units have been systematically studied to understand their assembly behavior, opening up new possibilities for sequence-specific, peptide-based functional materials. nih.gov The position of the tyrosine residue within the peptide sequence has also been shown to be a critical determinant of the final assembled morphology.

The versatility of tyrosine-rich peptides extends to their use as templates for the synthesis of hybrid materials. The redox-active nature of the tyrosine residue allows for interactions with inorganic components, leading to the formation of peptide-inorganic hybrid systems. These materials combine the properties of both the peptide and the inorganic component, leading to novel functionalities. For example, tyrosine-rich peptides have been used to template the formation of manganese oxide and silver nanoparticle hybrid materials, demonstrating their potential in catalysis and nanoelectronics. nih.govresearchgate.net

The ability to form dityrosine (B1219331) cross-links through oxidation of tyrosine residues provides another mechanism for stabilizing self-assembled peptide structures. This covalent cross-linking can enhance the mechanical properties and stability of the resulting biomaterials, a feature that is particularly valuable in applications such as tissue engineering. nih.gov

The following table summarizes key research findings on the assembly of tyrosine-rich peptides into various materials:

| Peptide Sequence | Assembled Material/Nanostructure | Key Research Findings |

| YYACAYY (H-Tyr-Tyr-Ala-Cys-Ala-Tyr-Tyr-OH) | 2D Nanosheets at water-air interface | The peptide assembly is driven by the folding geometry, π-π interactions of tyrosine residues, and stabilization through cysteine crosslinking. The well-ordered tyrosine units can serve as a catalytic scaffold. nih.gov |

| (FY)3 (Phenylalanine-Tyrosine)3 | Self-supporting hydrogels | Alternating hydrophobic (phenylalanine) and more hydrophilic (tyrosine) residues promote self-assembly through the formation of both polar and apolar interfaces. nih.gov |

| YEFEFKFEFK (YEF8) | Rod-like flat ribbons (>20 nm) | The position of tyrosine at the N-terminus dictates the self-assembly into distinct nanostructures compared to other tyrosine-containing peptides. chemrxiv.orgchemrxiv.orgacs.org |

| EFEFKFEFKY (EF8Y) | Thin nanofibers (diameter ≈ 3.8 ± 0.2 nm) | The C-terminal tyrosine leads to the formation of thin nanofibers, demonstrating the influence of tyrosine placement on the resulting morphology. chemrxiv.orgchemrxiv.orgacs.org |

| YEFEFKFEFKY (YEF8Y) | Thin nanofibers (diameter ≈ 3.8 ± 0.2 nm) | The presence of tyrosine at both the N- and C-termini results in the formation of thin nanofibers. chemrxiv.orgchemrxiv.orgacs.org |

| EYEFKFEFK (EYF8) | Thin nanofibers (diameter ≈ 3.8 ± 0.2 nm) | Incorporation of tyrosine within the core of the peptide sequence also leads to the assembly of thin nanofibers. chemrxiv.orgchemrxiv.orgacs.org |

Biological and Physiological Roles of Peptides Enriched in Tyrosine and Phenylalanine

Neuroactive Functions and Neuromodulation

The aromatic amino acids tyrosine and phenylalanine are central to neurochemistry, acting as precursors for the synthesis of monoamine neurotransmitters and influencing various aspects of brain function, from neural excitability to cognition.

Role as Precursors for Monoamine Neurotransmitters

Tyrosine and phenylalanine are essential precursors for the biosynthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. The synthesis of these neurotransmitters is highly dependent on the availability of their amino acid precursors in the brain. nih.govnih.gov

The biochemical pathway begins with the conversion of L-phenylalanine to L-tyrosine by the enzyme phenylalanine hydroxylase. Subsequently, L-tyrosine is converted to L-DOPA by tyrosine hydroxylase, which is the rate-limiting step in catecholamine synthesis. nih.gov L-DOPA is then decarboxylated to form dopamine, which can be further converted to norepinephrine and epinephrine. nih.gov

The concentration of these amino acid precursors in the brain can influence the rate of catecholamine synthesis, particularly in actively firing neurons. nih.gov Factors such as diet can modulate the levels of tyrosine and phenylalanine in the brain, thereby affecting neurotransmitter production and function. nih.gov

| Precursor Amino Acid | Enzyme | Product | Final Neurotransmitter(s) |

| L-Phenylalanine | Phenylalanine Hydroxylase | L-Tyrosine | Dopamine, Norepinephrine, Epinephrine |

| L-Tyrosine | Tyrosine Hydroxylase | L-DOPA | Dopamine, Norepinephrine, Epinephrine |

Influence on Brain Amino Acid Profiles and Function

The transport of large neutral amino acids (LNAAs), including tyrosine and phenylalanine, across the blood-brain barrier is a competitive process. An excess of one LNAA can inhibit the transport of others, thereby altering the amino acid profile of the brain and potentially affecting neurotransmitter synthesis and other neurological functions.

For instance, high concentrations of phenylalanine can compete with the transport of other LNAAs, including tyrosine and tryptophan (the precursor to serotonin), into the brain. This competition is a key factor in the pathophysiology of phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine. The resulting high levels of phenylalanine in the brain can lead to cognitive impairment.

Impact on Neural Excitability and Cognitive Function

The availability of tyrosine and phenylalanine can have a significant impact on cognitive functions that are modulated by catecholaminergic systems, such as working memory, attention, and executive functions. Studies have shown that supplementation with tyrosine can enhance cognitive performance, particularly in stressful situations.

Conversely, depletion of tyrosine and phenylalanine has been shown to affect motivational processing and reward-related brain activity. researchgate.net While acute depletion in healthy individuals may not always lead to overt mood changes, it can blunt the neural response to rewards, suggesting a role for these amino acids in maintaining normal motivational states. researchgate.net

Several neuropeptides, including those related to the neuropeptide Y (NPY) family, have been shown to influence cognitive processes. nih.govmdpi.com These peptides can modulate neural excitability and synaptic plasticity, thereby affecting learning and memory. nih.govmdpi.com

| Condition | Effect on Brain Amino Acids | Impact on Cognitive Function |

| Tyrosine Supplementation | Increased brain tyrosine levels | Potential enhancement of working memory and executive functions |

| Phenylalanine and Tyrosine Depletion | Reduced brain levels of catecholamine precursors | Blunted neural response to rewards, potential impact on motivational processing |

Peptide Tyrosine Phenylalanine (PYF) as a Neuropeptide F-Related Variant

A novel nonapeptide with the sequence YAIVARPRFamide, designated this compound (PYF), was isolated from the brain of the squid, Loligo vulgaris. nih.gov This peptide shows significant homology with the C-terminal nonapeptides of pancreatic polypeptide and neuropeptide F (NPF). nih.gov

PYF is considered a highly truncated, receptor-active variant of NPF. nih.gov The neuropeptide F family, the invertebrate counterpart to the vertebrate neuropeptide Y (NPY) family, is involved in a wide range of physiological processes, including feeding, metabolism, and the modulation of neural circuits. sdbonline.org NPF and its receptors are known to modulate the activity of various neuronal populations, including dopaminergic neurons, thereby influencing behaviors such as motivation and memory formation. nih.govsdbonline.org Given its structural similarity, it is plausible that PYF exerts its effects by interacting with NPF-like receptors, thereby modulating neural excitability and function in a manner similar to other members of the NPF family.

Role in Protein-Protein Interactions and Molecular Recognition

The aromatic side chains of tyrosine and phenylalanine are frequently involved in protein-protein interactions and molecular recognition events. These interactions are crucial for protein folding, stability, and function.

The hydrophobic nature of the phenylalanine side chain and the polar, yet aromatic, nature of the tyrosine side chain allow for a variety of non-covalent interactions, including hydrophobic interactions, π-π stacking, and hydrogen bonding (in the case of tyrosine). These interactions are fundamental to the formation of stable protein structures and the specific binding of ligands and other proteins.

Tyrosine as a Redox Cofactor and in Electron Transfer Processes

The phenolic side chain of tyrosine gives it unique redox properties, allowing it to act as a redox cofactor in a variety of enzymatic reactions. Tyrosine can undergo one-electron oxidation to form a neutral tyrosyl radical, a highly reactive intermediate that participates in electron transfer pathways within proteins. nih.gov

This function is critical in several biological processes, including:

Photosynthesis: Tyrosine residues are involved in the electron transport chain of photosystem II.

DNA Synthesis: Ribonucleotide reductase, an enzyme essential for DNA synthesis, utilizes a tyrosyl radical for its catalytic activity.

Respiration: Cytochrome c oxidase, a key enzyme in the respiratory chain, employs tyrosine in its electron transfer mechanism.

The ability of tyrosine to participate in proton-coupled electron transfer (PCET) is central to its role as a redox cofactor. nih.gov This process involves the concerted transfer of an electron and a proton, which is crucial for managing the high redox potentials required in many biological reactions. nih.gov

Dityrosine (B1219331) as a Cross-Linking Moiety in Protein Assemblies

Dityrosine is a covalent cross-link formed between two tyrosine residues, creating a bond between the ortho-ortho carbons of their phenol (B47542) rings. nih.gov This cross-linking is a significant post-translational modification that can occur both within a single protein (intramolecular) and between different protein molecules (intermolecular). researchgate.net The formation of dityrosine is an oxidative process, often initiated by the generation of tyrosyl radicals. nih.gov These radicals can be produced through various mechanisms, including exposure to oxygen free radicals, enzymatic reactions involving peroxidases, and UV irradiation. researchgate.net

The presence of dityrosine cross-links has profound effects on the structure and function of proteins. While it can confer stability and elasticity to structural proteins, it is also considered a biomarker for oxidative stress, aging, and various diseases. nih.govacs.org For instance, dityrosine cross-links are found in the amyloid plaques and tau tangles associated with Alzheimer's disease. nih.gov

| Protein Studied | Effect of Dityrosine Dimerization | Functional Consequence |

| Ribonuclease A | Lowered structural stability | Reduced enzymatic activity |

| Calmodulin | Less efficient binding to Ca2+ and target kinases | Compromised signaling function |

| α-crystallin | No significant effect on chaperone-like ability | Maintained ability to inhibit protein aggregation |

| γB-crystallin | Increased aggregation and precipitation | Potential role in cataract formation |

Site-Specific Bioconjugation Involving Tyrosine Residues

The unique chemical reactivity of the tyrosine side chain makes it an attractive target for site-specific bioconjugation, a process of chemically modifying biomolecules at specific locations. walshmedicalmedia.com While lysine and cysteine have traditionally been the primary targets for such modifications, tyrosine offers distinct advantages due to its lower abundance and surface exposure, allowing for more selective labeling. walshmedicalmedia.comnih.gov

A variety of methods have been developed to achieve site-specific tyrosine bioconjugation. These include:

Tyrosine-Click Reactions: This approach utilizes reagents like 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs) that react selectively with the phenolic side chain of tyrosine under mild aqueous conditions. nih.govnih.govacs.org This "click-like" reaction is highly efficient and produces stable linkages that are resistant to extremes of pH and temperature. nih.govnih.gov

Enzymatic Methods: Enzymes such as tyrosinase and horseradish peroxidase (HRP) can catalyze the oxidation of tyrosine residues, generating reactive intermediates that can then be coupled with other molecules. walshmedicalmedia.comacs.org This enzymatic approach offers high specificity, minimizing off-target modifications. walshmedicalmedia.comnih.gov

Photoredox Catalysis: This technique uses a photocatalyst, such as lumiflavin, to induce an oxidative coupling between a labeling tag and a specific tyrosine residue upon exposure to light. princeton.edunih.govosti.gov This method allows for single-site-selective modification even in proteins with multiple tyrosine residues. princeton.edunih.govresearchgate.net

Metal-Catalyzed Reactions: Catalysts based on palladium, copper, and ruthenium have been employed to functionalize tyrosine residues with a high degree of control over the reaction's specificity. walshmedicalmedia.com

These site-specific bioconjugation strategies have broad applications in biotechnology and medicine, including the development of antibody-drug conjugates (ADCs), fluorescent protein probes for imaging, and the enhancement of the therapeutic properties of protein drugs. walshmedicalmedia.comnih.gov

| Bioconjugation Method | Key Features | Example Application |

| Tyrosine-Click Reaction | High efficiency, stable linkage, mild conditions | Creating antibody-drug conjugates |

| Enzymatic Conjugation | High specificity, minimal off-target effects | Attaching cell-penetrating peptides to proteins |

| Photoredox Catalysis | Single-site selectivity, light-induced | Introducing bioorthogonal handles for further modification |

| Metal-Catalyzed Reactions | High control over specificity and product diversity | Attaching a wide range of functional groups |

Participation in Biorecognition and Self-Assembly Processes

The aromatic side chains of tyrosine and phenylalanine are key drivers of biorecognition and self-assembly processes, leading to the formation of complex, ordered biological structures. These interactions are governed by non-covalent forces, including hydrogen bonds, van der Waals interactions, and π-π stacking. nih.gov

Peptides rich in tyrosine have a remarkable ability to self-assemble into well-defined nanostructures, such as nanosheets, nanofibrils, and nanotubes. nih.govnih.govub.edu This self-assembly is driven by a combination of interactions. The aromatic rings of tyrosine can engage in π-π stacking, while the peptide backbones can form hydrogen bonds, often leading to the formation of β-sheet structures. rsc.orgresearchgate.net

For example, peptides that alternate between the hydrophobic phenylalanine and the more hydrophilic tyrosine can self-assemble into fibrillar structures with distinct polar and apolar interfaces. nih.gov The apolar interface is characterized by π-π stacking of the phenylalanine side chains, while the polar interface involves the phenolic groups of tyrosine. nih.gov The specific arrangement of these self-assembled structures can be parallel, anti-parallel, or interlocked anti-parallel. rsc.orgresearchgate.net These peptide-based materials have potential applications in areas such as hydrogel formation for tissue engineering. rsc.org

Biomolecular condensates are non-membrane-bound organelles that form through liquid-liquid phase separation (LLPS) of proteins and nucleic acids. nih.govmdpi.com These dynamic structures play crucial roles in cellular organization and function. The formation and cohesion of these condensates are often driven by weak, multivalent interactions between intrinsically disordered regions (IDRs) of proteins. nih.gov

Aromatic residues, particularly tyrosine and phenylalanine, act as key "sticker" residues that promote the self-assembly and cohesion of these condensates. researchgate.netbiorxiv.orgresearchgate.net The interactions driving this process include π-π stacking between aromatic rings and cation-π interactions with positively charged residues like arginine. nih.gov Recent studies suggest a hierarchy in the "sticker strength" of aromatic amino acids, with tyrosine being a more potent driver of condensation than phenylalanine. researchgate.netbiorxiv.orgelifesciences.org This is attributed to tyrosine's ability to form hydrogen bonds and its lower free energy of transfer into the condensate environment. researchgate.netbiorxiv.org

A critical aspect of biomolecular condensates is their dynamic nature. Over time, these liquid-like droplets can "age," transitioning into a more solid-like or gel-like state, a process that is sometimes associated with neurodegenerative diseases. nih.govresearchgate.net This aging is often driven by the formation of stable cross-β-sheet structures within the condensate. nih.govnih.gov

Interestingly, small peptides enriched in aromatic and charged residues can modulate this aging process. nih.govresearchgate.net By inserting themselves into the condensate, these peptides can influence the density and intermolecular interactions within the droplet. Specifically, peptides with a balance of aromatic and charged residues have been shown to significantly decelerate the aging process. nih.govresearchgate.net The proposed mechanism involves the peptides' self-repulsive electrostatic interactions, which reduce the density of the condensate and specifically target the protein regions prone to forming the cross-β-sheet fibrils that drive solidification. nih.govresearchgate.net

Role in Enzyme Substrate Specificity and Inhibition

The aromatic side chains of tyrosine and phenylalanine are also critical in determining the substrate specificity and inhibition of various enzymes. The size, shape, and chemical nature of these residues allow them to fit into specific pockets within an enzyme's active site, facilitating precise molecular recognition.

Enzymes exhibit group specificity, meaning they will only react with molecules that have specific functional groups, such as aromatic structures. wikipedia.org A classic example is the digestive enzyme chymotrypsin, which preferentially cleaves peptide bonds on the carboxyl side of amino acids with large, hydrophobic side chains, particularly aromatic residues like phenylalanine, tyrosine, and tryptophan. microbenotes.com This specificity is due to a hydrophobic pocket in the enzyme's active site that accommodates the aromatic ring of the substrate.

Furthermore, peptides containing tyrosine and phenylalanine can act as enzyme inhibitors. By binding to the active site of an enzyme, they can block the entry of the natural substrate, thereby inhibiting the enzyme's catalytic activity. This principle is fundamental to the design of many therapeutic drugs.

The hydroxylation of aromatic amino acids is another important enzymatic process, catalyzed by a range of enzymes including cytochrome P450s, pterin-dependent hydroxylases, and flavin-dependent monooxygenases. researchgate.net These enzymes exhibit specificity for their aromatic substrates, playing crucial roles in metabolism and the biosynthesis of various compounds. researchgate.netmdpi.com

Selective Peptide Cleavage by Proteases

Proteases are enzymes that catalyze the breakdown of proteins and peptides into smaller fragments through the cleavage of peptide bonds. The specificity of this cleavage is often determined by the amino acid residues flanking the scissile bond. Tyrosine and phenylalanine are key residues recognized by certain proteases, leading to selective cleavage.

One of the most well-characterized examples is the action of chymotrypsin , a digestive enzyme that functions in the small intestine. Chymotrypsin preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids, with a strong preference for tyrosine, phenylalanine, and tryptophan. oup.comtandfonline.com This specificity is attributed to the structure of chymotrypsin's active site, which contains a deep, hydrophobic pocket known as the S1 pocket. The aromatic side chains of tyrosine and phenylalanine fit snugly into this pocket, positioning the adjacent peptide bond for nucleophilic attack by the catalytic residues of the enzyme. oup.com

Similarly, the gastric enzyme pepsin also exhibits a preference for cleaving peptide bonds involving aromatic amino acids like phenylalanine and tyrosine. nih.gov This initial breakdown of dietary proteins in the stomach generates smaller peptides that can be further processed by other proteases in the digestive tract.

The selective cleavage at tyrosine and phenylalanine residues is a fundamental process in protein digestion and metabolism. It ensures the efficient breakdown of large protein molecules into smaller peptides and amino acids that can be absorbed and utilized by the body.

| Protease | Preferred Cleavage Site (C-terminal to) |

| Chymotrypsin | Phenylalanine, Tyrosine, Tryptophan |

| Pepsin | Phenylalanine, Tyrosine, Leucine (B10760876) |

Interactions of Peptides with Enzyme Active Centers

The aromatic side chains of tyrosine and phenylalanine are crucial for the interaction of peptides with the active centers of various enzymes, not just proteases. These interactions are driven by a combination of hydrophobic effects and, in the case of tyrosine, hydrogen bonding.

The hydrophobicity of the phenyl group in phenylalanine and the phenol group in tyrosine facilitates their insertion into hydrophobic pockets within enzyme active sites. oup.com This binding is a key determinant of substrate specificity, ensuring that the enzyme acts on the correct target peptide. The "sticker" hypothesis suggests that aromatic residues like tyrosine and phenylalanine act as key adhesive sites, promoting the cohesion of protein-peptide complexes. jst.go.jp

While both amino acids are hydrophobic, tyrosine's hydroxyl group allows it to participate in hydrogen bonding, adding another layer of interactional specificity. tandfonline.com This dual nature of tyrosine—being both hydrophobic and capable of forming hydrogen bonds—makes it a versatile residue in enzyme-substrate interactions. For instance, the phenolic hydroxyl group of tyrosine can act as a hydrogen bond donor or acceptor, contributing to the precise orientation of the peptide within the active site and stabilizing the transition state of the enzymatic reaction. tandfonline.com

Research has shown that the interaction strength of these aromatic amino acids can vary. While hydrophobicity scales might suggest phenylalanine would be a stronger "sticker," experimental evidence in some systems indicates that tyrosine can be a more potent driver of molecular interactions due to its ability to form hydrogen bonds. jst.go.jp

| Amino Acid | Key Interaction Types with Enzyme Active Centers |

| Phenylalanine | Hydrophobic interactions (π-π stacking) |

| Tyrosine | Hydrophobic interactions, Hydrogen bonding |

Sensory Perception and Taste Modulating Effects

Peptides containing tyrosine and phenylalanine can elicit specific sensory responses, most notably the perception of bitter taste. The chemical properties of these amino acids are directly linked to their ability to interact with bitter taste receptors on the tongue.

Contribution of Phenylalanine and Tyrosine Residues to Bitter Taste in Peptides

The bitter taste of many peptides derived from food proteins is a significant factor in food science and nutrition. Research has consistently shown a strong correlation between the presence of hydrophobic amino acids, particularly phenylalanine and tyrosine, and the intensity of bitterness. oup.comtandfonline.comjst.go.jptandfonline.comnih.gov

The hydrophobicity of the aromatic side chains of phenylalanine and tyrosine is considered the primary determinant of their contribution to bitter taste. oup.comtandfonline.comjst.go.jptandfonline.com These hydrophobic groups are thought to interact with the hydrophobic pockets of human bitter taste receptors (TAS2Rs). researchgate.netnih.gov This interaction triggers a signaling cascade that results in the perception of bitterness.

Amino Acid Composition: An increase in the content of phenylalanine or tyrosine in a peptide generally leads to a more intense bitter taste. oup.comtandfonline.comjst.go.jptandfonline.com

Position in the Peptide Sequence: The location of the hydrophobic residue within the peptide chain is also crucial. Studies have shown that the bitterness is often more intense when phenylalanine is located at the C-terminus of the peptide. oup.comtandfonline.comjst.go.jptandfonline.com The effect of tyrosine's position is also significant, though it may not be as pronounced as that of phenylalanine. tandfonline.com

The following table summarizes the findings of a study on the bitterness of dipeptides containing phenylalanine and other amino acids, illustrating the impact of the C-terminal position of phenylalanine on the intensity of bitterness.

| Dipeptide | Threshold Concentration for Bitter Taste (mM) |

| Gly-Phe | 5.0 |

| Phe-Gly | 10.0 |

| Ala-Phe | 2.5 |

| Phe-Ala | 10.0 |

| Val-Phe | 1.2 |

| Phe-Val | 5.0 |

Data adapted from Ishibashi et al., 1987. A lower threshold concentration indicates a more intense bitter taste.

Synthetic Methodologies for Tyrosine and Phenylalanine Containing Peptides

Peptide Synthesis Strategies

Chemical peptide synthesis is broadly categorized into solid-phase and solution-phase methods. Both have been instrumental in producing a vast array of peptides, including those with challenging sequences containing tyrosine and phenylalanine.

Solid-Phase Peptide Synthesis (SPPS) for Oligopeptides

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the most common method for synthesizing peptides. researchgate.net The process involves assembling a peptide chain step-by-step while one end is covalently anchored to an insoluble polymeric support, or resin. nih.gov This approach simplifies the purification process, as excess reagents and soluble by-products can be removed by simple filtration and washing after each reaction step. youtube.com

The synthesis proceeds from the C-terminus to the N-terminus. The first amino acid is attached to the resin, and its Nα-amino group is temporarily protected. nih.gov The synthesis cycle consists of deprotecting the Nα-amino group, followed by coupling the next Nα-protected amino acid. This cycle is repeated until the desired sequence is complete. youtube.com

For tyrosine- and phenylalanine-containing peptides, specific considerations are necessary:

Side Chain Protection: The phenolic hydroxyl group of tyrosine is reactive and must be protected to prevent side reactions during synthesis. youtube.com Common protecting groups for the tyrosine side chain in Fmoc-based SPPS include the acid-labile tert-butyl (tBu) ether. youtube.com In Boc-based SPPS, more acid-stable groups like 2,6-dichlorobenzyl (2,6-Cl2Bzl) ether are used. youtube.com Phenylalanine's side chain is generally non-reactive and typically does not require protection.

Aggregation: Sequences rich in hydrophobic amino acids like phenylalanine can be prone to aggregation during SPPS, leading to incomplete reactions. acs.org This is a significant challenge, particularly in the synthesis of longer peptides. nih.gov Strategies to overcome this include the use of specialized resins, high-temperature synthesis, or the incorporation of "difficult sequence" disrupting elements. acs.orgnih.gov

Two primary orthogonal protection strategies are used in SPPS:

Fmoc/tBu strategy: This is the most widely used approach. The Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while side chains are protected with acid-labile groups like tert-butyl (tBu). youtube.com The Fmoc group is removed with a mild base (e.g., piperidine), and the final cleavage from the resin and side-chain deprotection are performed with a strong acid like trifluoroacetic acid (TFA). youtube.com

Boc/Bzl strategy: This older strategy uses the acid-labile tert-butyloxycarbonyl (Boc) group for the Nα-amino group and benzyl-based (Bzl) groups for side chain protection. nih.gov Deprotection of the Boc group is achieved with a moderate acid (like TFA), while final cleavage requires a very strong acid, such as hydrofluoric acid (HF). nih.gov

Table 1: Comparison of SPPS Strategies

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

|---|---|---|

| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |

| Nα-Deprotection | Mild base (e.g., 20% piperidine in DMF) | Moderate acid (e.g., TFA) |

| Side Chain Protection | Acid-labile (e.g., tBu, Trt) | More acid-stable (e.g., Bzl) |

| Final Cleavage | Strong acid (e.g., TFA) | Strong acid (e.g., HF) |

| Advantages | Milder conditions, automation-friendly | Effective for some "difficult sequences" |

| Disadvantages | Potential for aggregation with some sequences | Requires handling of hazardous strong acids |

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis, predates SPPS. In this method, the peptide chain is elongated in a homogenous solution. nih.gov After each coupling and deprotection step, the resulting peptide must be isolated and purified, often through crystallization or chromatography, before proceeding to the next step. youtube.com

This approach can be advantageous for the large-scale industrial production of shorter peptides, as it can be more cost-effective. researchgate.net However, the repetitive and time-consuming purification steps make it less practical for synthesizing long peptides or for research-scale production. youtube.comnih.gov

Key steps in solution-phase synthesis for a dipeptide like tyrosine-phenylalanine would involve:

Protecting the N-terminus of the first amino acid (e.g., tyrosine) and the C-terminus of the second amino acid (e.g., phenylalanine). youtube.com

Activating the free carboxyl group of the N-protected tyrosine.

Coupling the two protected amino acids to form the peptide bond. nih.gov

Purifying the resulting protected dipeptide.

Removing the protecting groups to yield the final peptide. youtube.com

While largely supplanted by SPPS for routine synthesis, solution-phase methods remain relevant for specific applications, such as the synthesis of peptide fragments that are later joined together in a convergent synthesis strategy. nih.gov

Enzymatic and Microbial Synthesis Approaches

Enzymatic and microbial methods offer green and highly specific alternatives to chemical peptide synthesis. These approaches leverage the catalytic power of enzymes and the metabolic machinery of microorganisms.

Microbial Fermentation for Aromatic Amino Acid Production

The precursor amino acids, L-tyrosine and L-phenylalanine, can be produced efficiently through microbial fermentation. Genetically engineered strains of bacteria, most notably Escherichia coli and Corynebacterium glutamicum, are widely used for this purpose.

Metabolic engineering strategies are employed to enhance production yields by:

Overexpressing key enzymes in the biosynthetic pathway.

Eliminating feedback inhibition mechanisms that normally limit production.

Deleting competing metabolic pathways to channel precursors towards aromatic amino acid synthesis.

For example, to produce L-tyrosine, the biosynthetic pathway can be engineered to divert the common precursor, chorismate, towards tyrosine synthesis while blocking its conversion to phenylalanine. Fed-batch and repeated batch fermentation techniques are used to achieve high-density cell cultures and maximize the titer of the desired amino acid. Recent studies have reported achieving L-tyrosine concentrations as high as 92.5 g/L in a 5-L fermenter using engineered E. coli.

Enzymatic Synthesis of the Peptide Bond

Beyond producing the constituent amino acids, enzymes can also be used to catalyze the formation of the peptide bond itself. This approach, known as enzymatic peptide synthesis, offers high stereospecificity and regioselectivity, operating under mild, aqueous conditions. nih.gov

Proteases, which normally hydrolyze peptide bonds, can be used in reverse to synthesize them under specific, kinetically controlled conditions. youtube.com Enzymes like thermolysin and papain have been shown to be effective for this purpose.

Thermolysin: This enzyme shows a preference for hydrophobic amino acids like phenylalanine and tyrosine as the carbonyl donor in the condensation reaction. youtube.com It has been successfully used for the semisynthesis of peptide hormones by coupling Phe-NH2 or Tyr-NH2 to the C-terminus of peptide fragments.

Papain: Papain has been used to catalyze the polymerization of L-tyrosine ethyl ester, producing oligo-tyrosine peptides. The reaction mechanism involves the formation of an acyl-papain intermediate, which is then deacylated by a nucleophile (another amino acid ester) to form the new peptide bond.

The efficiency of enzymatic synthesis is influenced by factors such as pH, solvent composition, and substrate concentration. By optimizing these conditions, the reaction equilibrium can be shifted from hydrolysis towards synthesis.

Advanced Functionalization and Modification Techniques for Aromatic Residues

The aromatic side chains of tyrosine and phenylalanine serve as handles for advanced modifications that can enhance a peptide's structural stability and biological activity.

Chemical and Enzymatic Peptide Stapling Techniques

Peptide stapling is a strategy used to constrain a peptide into a specific conformation, often an α-helix, by introducing a covalent cross-link between two amino acid side chains. This conformational restriction can lead to increased metabolic stability, resistance to proteolysis, and enhanced binding affinity for its target.

Several stapling techniques specifically leverage the chemistry of aromatic residues:

Palladium-Catalyzed C–H Activation: A novel chemical stapling method involves creating a covalent bond between the side chains of tryptophan and an iodo-substituted phenylalanine or tyrosine residue. This intramolecular palladium-catalyzed C–H activation process can be performed on peptides both in solution and on the solid phase. The reaction creates a constrained biaryl linkage, effectively "stapling" the peptide.

Enzymatic Stapling: An innovative enzymatic approach uses tyrosinase to catalyze the side-chain-to-side-chain coupling of a p-amino phenylalanine and a tyrosine residue. This method proceeds under mild conditions and has been used to synthesize stapled peptides with improved serum stability and helical content. The reaction is efficient for stapling amino acids at various positions (e.g., i, i+3 to i, i+7) within a peptide sequence.

These advanced techniques expand the toolkit for peptide design, allowing for the creation of highly constrained and functionally optimized peptides containing tyrosine and phenylalanine.

Regioselective Trifluoromethylthiolation of Tryptophan and Tyrosine Residues

The introduction of fluorinated groups, such as the trifluoromethylthio (SCF3) group, into peptides is a key strategy for modulating their biophysical properties, often enhancing hydrophobicity which can improve their transport across cell walls. nih.gov A method has been developed for the efficient aromatic trifluoromethylthiolation of tryptophan and tyrosine residues. tandfonline.comrsc.org

This methodology involves reacting the amino acid residues with an electrophilic trifluoromethanesulfenamide reagent in the presence of an activating acid like triflic acid (TfOH) or boron trifluoride etherate (BF3·OEt2). nih.govtandfonline.com This process can be applied to free amino acids to create Fmoc-protected trifluoromethylthiolated tyrosine (CF3S-Tyr) and tryptophan (CF3S-Trp) building blocks, which are then used in solid-phase peptide synthesis (SPPS). rsc.org The synthesis of these building blocks can be achieved on a gram scale with high yields (77–93%). tandfonline.comnih.gov

The technique is also effective for late-stage functionalization (LSF) of short peptides already containing these aromatic residues. rsc.org Research has shown that the reaction exhibits high regioselectivity, favoring the modification of tryptophan residues over tyrosine residues when both are present in a peptide chain. rsc.org For instance, in a model dipeptide containing both tryptophan and tyrosine, complete chemoselectivity for the tryptophan residue was observed. rsc.org

The reaction conditions can be tuned based on the substrate. For example, trifluoromethylthiolation of peptides with a free N-terminal amino group works cleanly with BF3·OEt2 activation, while TfOH activation can lead to a complex mixture of products. tandfonline.comrsc.org The position of the tryptophan residue within the peptide chain also influences the reaction kinetics, with the reaction proceeding faster when the Trp residue is at the C-terminus. tandfonline.comrsc.org

Incorporating the CF3S group significantly enhances the local hydrophobicity of the peptides, a property quantified by chromatographic hydrophobicity index determination. tandfonline.comnih.gov This increased hydrophobicity is a valuable attribute for the rational design of bioactive peptides. tandfonline.com Furthermore, the introduction of the SCF3 group to tyrosine increases the acidity of its hydroxyl group by approximately 100-fold. nih.gov

Table 1: Trifluoromethylthiolation of Trp-Containing Peptides

| Peptide | Activating Acid | Yield (%) |

|---|---|---|

| Peptide with N-terminal Trp | BF3·OEt2 | 80 |

| Peptide with C-terminal Trp | BF3·OEt2 | 74 |

Polymerization of Tyrosine and Phenylalanine for Surface Modification

Surface modification of materials, particularly for implantable medical devices, is crucial for improving biocompatibility and interaction with biological systems. researchgate.net Inspired by the adhesive proteins secreted by mussels, a method for creating novel polycatecholamine coatings through the oxidative polymerization of L-tyrosine and L-phenylalanine has been developed. nih.govtandfonline.comrsc.org This technique provides a versatile alternative to the more commonly used polydopamine (PDA) coatings. researchgate.net

The synthesis involves the oxidative polymerization of these amino acids onto various substrates, including materials that are typically difficult to coat, such as polydimethylsiloxane (PDMS), polytetrafluoroethylene (PTFE), and stainless steel. nih.govrsc.orgresearchgate.net The process results in a stable, hydrophilic coating that significantly alters the surface properties of the material. tandfonline.comresearchgate.net

For the polymerization of L-tyrosine (to form PTYR), the substrate is immersed in an L-tyrosine solution at pH 4.0. Ferrous chloride (FeCl2) and hydrogen peroxide (H2O2) are then added as the oxidizing system. researchgate.net The polymerization of L-phenylalanine (to form PFA) follows a similar procedure. tandfonline.com This oxidative process introduces hydroxyl groups to the phenyl rings, which then polymerize to form the coating. researchgate.net L-tyrosine polymerization requires one oxidation step to add a second hydroxyl group, while L-phenylalanine requires two. researchgate.net

The resulting coatings cause a significant hydrophilization of the material's surface, with reductions in water contact angle ranging from approximately 50% to 80%. rsc.orgresearchgate.netnih.gov The thickness and roughness of these polycatecholamine coatings are dependent on the chemical structure of the precursor amino acid. rsc.orgresearchgate.net In vitro studies have demonstrated that these coatings exhibit excellent hemocompatibility and significantly enhance the adhesion and proliferation of human umbilical vein endothelial cells (HUVECs). rsc.orgnih.gov

In addition to oxidative methods, enzymatic polymerization of tyrosine derivatives has also been explored. Peroxidase can catalyze the oxidative polymerization of tyrosine ester hydrochlorides, while papain can be used to synthesize poly(tyrosine) with an α-peptide structure. google.comgoogle.com

Table 2: Surface Modification via Polymerization of Phenylamines

| Precursor | Polymer Coating | Substrates Coated | Key Outcome |

|---|---|---|---|

| L-Tyrosine | PTYR | Polyurethane, PDMS, PTFE, Stainless Steel | Significant surface hydrophilization, improved cell adhesion |

Enantioselective Synthesis of Boronated Phenylalanine Derivatives

Optically pure L-p-boronophenylalanine (L-BPA), a boronated derivative of phenylalanine, is a significant compound for boron neutron capture therapy (BNCT) due to its selective uptake by tumor cells. tandfonline.com The synthesis of enantiomerically pure L-BPA presents challenges, and various strategies have been developed to achieve high stereoselectivity. nih.gov These synthetic routes can be broadly classified into "Chirality First" approaches, which start with a chiral amino acid, and "Boron First" approaches, where the boron is introduced to the aromatic ring before the amino acid moiety is formed. nih.gov

One effective "Chirality First" method involves the palladium-catalyzed cross-coupling reaction of a protected 4-iodo-L-phenylalanine derivative with a boron source like pinacolborane or bis(pinacolato)diboron (B2pin2). researchgate.netnih.gov For example, N-benzyloxycarbonyl-4-iodo-L-phenylalanine benzyl (B1604629) ester can be coupled with pinacolborane using a [PdCl2(PPh3)2] catalyst, followed by deprotection steps to yield enantiomerically pure L-BPA in high yields. researchgate.net Protecting the carboxylic acid group as an ester can improve the yield of the coupling reaction significantly. nih.gov

Another approach is a hybrid process that combines enantioselective alkylation with enzymatic hydrolysis. tandfonline.com In this method, a chiral precursor, (2R)-(−)-2,5-dihydro-2-isopropyl-3,6-dimethoxypyrazine, is lithiated and reacted with a 4-bromomethylbenzeneboronate. The resulting adduct, with a moderate enantiomeric excess (e.e.), is converted to L-BPA methyl ester. Subsequent hydrolysis using the enzyme chymotrypsin selectively acts on the L-enantiomer, furnishing optically pure L-BPA. tandfonline.com